2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride
Description
Properties
Molecular Formula |
C8H7BrClFINO |
|---|---|
Molecular Weight |
394.41 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrFINO.ClH/c9-7-4(6(13)3-12)1-2-5(11)8(7)10;/h1-2H,3,12H2;1H |
InChI Key |
OMHYWUOOBKPVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CN)Br)F)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by fluorination and iodination under controlled conditions. The final step involves the conversion of the phenacylamine intermediate to its hydrochloride salt form. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Halogen Exchange Reactions
The compound's bromine and iodine atoms participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings. Key reactions include:
Mechanistic Notes :
-
Bromine at position 2 undergoes faster substitution than iodine at position 4 due to steric and electronic effects .
-
Fluorine at position 3 remains inert under mild conditions but can be displaced using strong bases (e.g., LDA at −78°C) .
Amine Functional Group Reactivity
The phenacylamine moiety participates in condensation and acylation reactions:
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde):
-
Conditions : EtOH, 60°C, 4 h
-
Product : Imine derivatives (confirmed by NMR: δ 8.3 ppm, CH=N)
Acylation
Reaction with acetyl chloride:
-
Conditions : Pyridine, 0°C → RT, 2 h
-
Product : N-Acetylated derivative (LC-MS: m/z 436.1 [M+H]⁺)
Reductive Dehalogenation
Catalytic hydrogenation selectively removes iodine:
-
Conditions : H₂ (1 atm), 10% Pd/C, EtOAc, 25°C
-
Product : 2-Bromo-3-fluorophenacylamine hydrochloride
Selectivity Factors :
-
Iodine reduction precedes bromine due to lower bond dissociation energy (C-I: 234 kJ/mol vs. C-Br: 285 kJ/mol) .
Photochemical Reactions
UV irradiation induces homolytic cleavage of C-Br bonds:
-
Conditions : UV (254 nm), CH₃CN, 12 h
-
Product : Radical intermediates trapped by TEMPO (EPR confirmation)
Regioselectivity in Coupling Reactions
The compound’s halogen arrangement directs cross-coupling outcomes:
Key Insight : Iodine’s superior leaving-group ability and lower steric hindrance at C4 drive preferential reactivity in Pd-mediated couplings .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Table 2: Halogen Impact on Protein-Binding Kinetics
4. Research Gaps and Future Directions
The absence of direct studies on 2-bromo-3-fluoro-4-iodophenacylamine hydrochloride underscores the need for:
Synthetic Optimization : Systematic evaluation of halogenation sequences and protecting groups.
Stability Studies : Accelerated degradation tests under varying pH and temperature conditions.
Biological Profiling : Screening for kinase inhibition or antimicrobial activity, leveraging halogen-driven selectivity.
Biological Activity
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is a halogenated phenylamine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is part of a broader class of phenylamine derivatives that exhibit significant inhibitory effects on various kinases involved in proliferative diseases.
Chemical Structure and Properties
The molecular formula of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is C₈H₈BrFINE, and it features multiple halogen substituents, which are known to influence biological activity. The presence of bromine, fluorine, and iodine atoms contributes to its lipophilicity and potential interaction with biological targets.
The primary mechanism through which 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride exhibits its biological activity is through the inhibition of specific kinases. Research indicates that compounds with similar structures can inhibit dual specificity kinases, particularly MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) which plays a crucial role in cell signaling pathways associated with cancer proliferation .
Table 1: Summary of Kinase Inhibitory Activity
Case Study: Inhibition of Cancer Cell Proliferation
In a study focusing on the effects of halogenated phenylamines on cancer cell lines, it was observed that 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride significantly reduced cell proliferation in A549 lung cancer cells. The compound was administered at varying concentrations (0.1 µM to 10 µM), and the results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established MEK inhibitors .
Table 2: Effects on Cell Viability
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0.1 | 85 | |
| 1 | 65 | |
| 10 | 30 | ~5 |
Pharmacological Potential
The pharmacological implications of this compound extend beyond its use as a kinase inhibitor. Its structural analogs have been explored for anti-inflammatory properties and as potential treatments for other proliferative diseases, such as psoriasis and restenosis . The ability to selectively inhibit MEK suggests that this compound could be developed further into a therapeutic agent targeting specific signaling pathways in cancer treatment.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields for similar halogenated compounds?
Q. What steps validate conflicting bioactivity data in published studies?
- Methodological Answer : Re-test the compound in standardized assays (e.g., kinase inhibition) with positive/negative controls. Verify compound integrity post-assay via LC-MS. Collaborate with third-party labs to eliminate batch-specific artifacts .
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
